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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lysergine, a member of the ergoline alkaloid family, is a tetracyclic compound that has

garnered interest within the scientific community for its serotonergic activity. As a derivative of

lysergic acid, it shares a structural backbone with several pharmacologically significant

compounds. This technical guide provides a comprehensive overview of the chemical structure

and stereochemical intricacies of Lysergine, intended to serve as a resource for researchers

and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure
The chemical structure of Lysergine is characterized by a rigid, tetracyclic ergoline ring

system. This core structure is composed of a fused indole and quinoline ring system.

Systematic Name (IUPAC): (6aR,9R)-7,9-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-

fg]quinoline[1]

Other Names: 9,10-didehydro-6,8β-dimethylergoline[1]

Chemical Formula: C₁₆H₁₈N₂[1]

Molecular Weight: 238.33 g/mol
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The key structural features of Lysergine include:

Tetracyclic Ergoline Core: A rigid framework composed of four fused rings, providing a

defined spatial arrangement for its substituent groups.

Indole Moiety: A bicyclic structure containing a six-membered benzene ring fused to a five-

membered nitrogen-containing pyrrole ring. This is a common feature in many biologically

active compounds, including the neurotransmitter serotonin.

Methyl Groups: Two methyl groups are present in the structure. One is attached to the

nitrogen at position 6 (N-6) of the ergoline ring system, and the other is at position 8 (C-8).

Stereochemistry
The stereochemistry of Lysergine is a critical aspect of its chemical identity and biological

activity. The molecule possesses two chiral centers, leading to the possibility of multiple

stereoisomers.

The naturally occurring and biologically active form of Lysergine is the dextrorotatory

enantiomer, designated as (+)-Lysergine or D-Lysergine. The specific stereochemical

configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules as:

(6aR,9R)

The designation "β" in its alternative name, 9,10-didehydro-6,8β-dimethylergoline, indicates

that the methyl group at position 8 is oriented on the same side of the ring system as the

hydrogen atom at the 6a position.

Quantitative Stereochemical Data
Precise quantitative data defining the three-dimensional structure and optical properties of

Lysergine are essential for computational modeling and enantioselective synthesis.
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Parameter Value Reference

Specific Rotation ([α]D)

Data not available in the

searched literature. For the

related compound D-lysergic

acid, a value of +40° (c=0.41 in

pyridine) has been reported.

[1]

Note: The specific rotation for D-Lysergine is not readily available in the reviewed literature.

The value for D-lysergic acid is provided for context within the ergoline alkaloid family.

Experimental Protocols for Structural Elucidation
and Stereochemical Analysis
The determination of the complex structure and stereochemistry of ergoline alkaloids like

Lysergine relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of

organic molecules. For Lysergine, a combination of one-dimensional (¹H and ¹³C) and two-

dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

Illustrative ¹H and ¹³C NMR Data:

While a complete, assigned NMR dataset for Lysergine was not found in the searched

literature, a recent synthesis of (±)-lysergine reported that its spectral data was consistent with

literature values. For the related compound, lysergic acid, some ¹³C NMR data in DMSO-d₆ has

been published.

General Protocol for NMR Analysis:

Sample Preparation: Dissolve a few milligrams of the purified Lysergine sample in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).
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2D NMR Experiments: Perform a suite of 2D NMR experiments, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin

systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons, which is crucial for assigning quaternary carbons and

piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is essential for confirming the relative stereochemistry.

Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and

confirm the stereochemical configuration.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule.

General Protocol for X-ray Crystallography:

Crystallization: Grow single crystals of Lysergine of suitable quality from an appropriate

solvent or solvent system. This is often the most challenging step.

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an

X-ray diffractometer.

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure

and refine the atomic coordinates. The final refined structure provides precise bond lengths,

bond angles, and torsional angles, unequivocally establishing the absolute stereochemistry if

a heavy atom is present or by using anomalous dispersion.

Note: Specific crystallographic data for Lysergine, such as unit cell dimensions and space

group, were not available in the searched literature.
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Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a critical technique for separating enantiomers and determining the

enantiomeric purity of a sample.

General Protocol for Chiral HPLC of Lysergine:

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based

columns (e.g., cellulose or amylose derivatives) are often effective for separating ergoline

alkaloids.

Mobile Phase Optimization: Develop an appropriate mobile phase, which can be a mixture of

a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or

ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for

reversed-phase chromatography.

Method Validation: Validate the analytical method for linearity, accuracy, precision, and limit

of detection and quantification according to established guidelines.

Sample Analysis: Inject the Lysergine sample and determine the retention times of the

enantiomers. The relative peak areas can be used to calculate the enantiomeric excess.

Signaling Pathway of Lysergine at the 5-HT₂A
Receptor
Lysergine exerts its primary pharmacological effects through its interaction with serotonin

receptors, particularly as a partial agonist at the 5-HT₂A receptor.[1] The 5-HT₂A receptor is a G

protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular

signaling events.

The canonical signaling pathway activated by the 5-HT₂A receptor involves the Gq/11 family of

G proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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